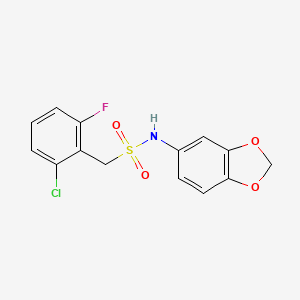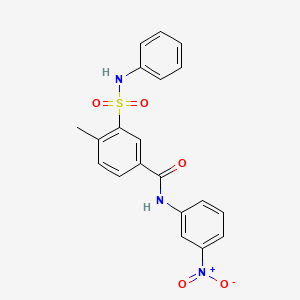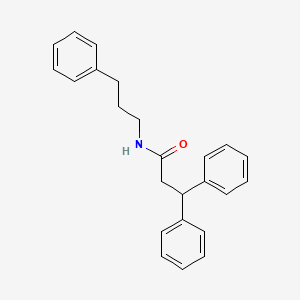![molecular formula C14H15ClN2OS B4593400 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine](/img/structure/B4593400.png)
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine
Overview
Description
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a propylsulfanyl group, which is further connected to a chloromethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine typically involves a multi-step process:
Formation of the Chloromethylphenoxy Intermediate: This step involves the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol, which is then reacted with 3-chloropropylsulfanyl to form 3-(2-chloro-5-methylphenoxy)propylsulfanyl.
Coupling with Pyrimidine: The intermediate is then coupled with a pyrimidine derivative under basic conditions to yield the final product. Common reagents for this step include potassium carbonate and dimethylformamide as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]benzene
- 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]thiophene
Uniqueness
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine is unique due to its pyrimidine core, which imparts specific electronic and steric properties that differentiate it from similar compounds with benzene or thiophene cores. These differences can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(2-chloro-5-methylphenoxy)propylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-11-4-5-12(15)13(10-11)18-8-3-9-19-14-16-6-2-7-17-14/h2,4-7,10H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGSKPFZAGPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4593325.png)
![N-allyl-3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4593330.png)

![2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID](/img/structure/B4593348.png)
![3-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4593360.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4593361.png)
![{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4593366.png)
![8-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B4593372.png)
![4-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4593378.png)


![3-{5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4593413.png)
![1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-FLUOROBENZOYL)THIOUREA](/img/structure/B4593422.png)
